![molecular formula C18H28N2 B11715262 [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)
[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine: is a complex organic compound characterized by its unique structure, which includes a hydrazine functional group attached to a substituted naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine typically involves the reaction of a substituted naphthalene derivative with hydrazine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent production rates.
Purification steps: Including distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Include naphthalene oxides.
Reduction products: Include hydrazine derivatives.
Substitution products: Include various substituted naphthalene compounds.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Biological assays: Used in assays to study enzyme interactions.
Drug development:
Medicine
Therapeutic agents: Investigated for potential therapeutic properties.
Diagnostic tools: Used in diagnostic assays for detecting specific biomolecules.
Industry
Material science: Used in the development of new materials with unique properties.
Chemical manufacturing: Employed in the synthesis of other complex organic compounds.
作用機序
The mechanism by which [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine exerts its effects involves:
Molecular targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Modulates biochemical pathways, leading to desired effects such as inhibition or activation of specific biological processes.
類似化合物との比較
Similar Compounds
- [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(2-pyridylthio)ethan-1-one]
- [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)-3-(1-pyrrolidinyl)-1-propanone]
Uniqueness
- Structural uniqueness : The presence of the hydrazine functional group attached to a substituted naphthalene ring.
- Reactivity : Exhibits unique reactivity patterns compared to other similar compounds.
- Applications : Broader range of applications in various fields due to its unique structure and properties.
特性
分子式 |
C18H28N2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidenehydrazine |
InChI |
InChI=1S/C18H28N2/c1-7-13-10-15-16(11-14(13)12(2)20-19)18(5,6)9-8-17(15,3)4/h10-11H,7-9,19H2,1-6H3 |
InChIキー |
HATFFPWBDRYCAG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1C(=NN)C)C(CCC2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


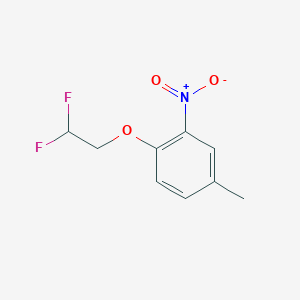
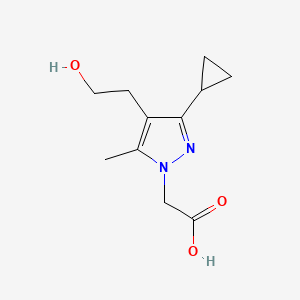
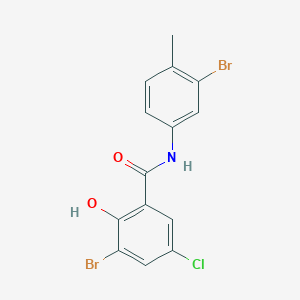
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
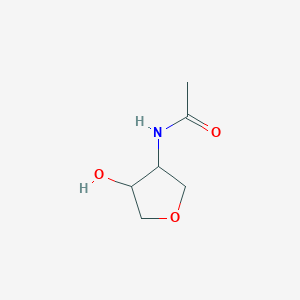
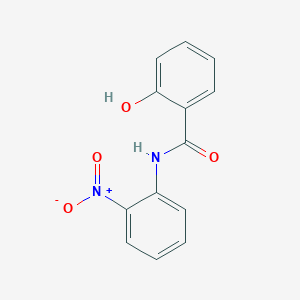
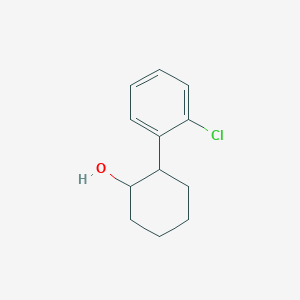
![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
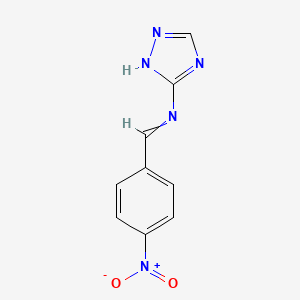
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)

